molecular formula C18H19ClFN3O5S2 B11417096 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide

Cat. No.: B11417096
M. Wt: 475.9 g/mol
InChI Key: CYJFDYBYYPURAT-UHFFFAOYSA-N
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Description

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chloro, ethanesulfonyl, and fluorophenyl groups, along with a thiolan ring. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethanesulfonyl, and fluorophenyl groups. The thiolan ring is then incorporated through a cyclization reaction. Each step requires specific reagents and conditions, such as:

    Pyrimidine Core Formation: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: Introduction of chloro and ethanesulfonyl groups is achieved through nucleophilic substitution reactions using reagents like thionyl chloride and ethanesulfonyl chloride.

    Cyclization: The thiolan ring is formed through intramolecular cyclization, often catalyzed by Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential development of new drugs targeting specific pathways.

    Industry: Use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE: Lacks the thiolan ring.

    N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE: Lacks the chloro group.

Uniqueness

The presence of the thiolan ring and the combination of chloro, ethanesulfonyl, and fluorophenyl groups make 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE unique. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C18H19ClFN3O5S2

Molecular Weight

475.9 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfonyl-N-[(4-fluorophenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H19ClFN3O5S2/c1-2-30(27,28)18-21-9-15(19)16(22-18)17(24)23(14-7-8-29(25,26)11-14)10-12-3-5-13(20)6-4-12/h3-6,9,14H,2,7-8,10-11H2,1H3

InChI Key

CYJFDYBYYPURAT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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